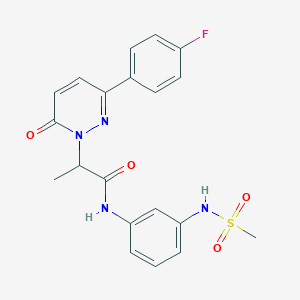
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylsulfonamido)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylsulfonamido)phenyl)propanamide is a useful research compound. Its molecular formula is C20H19FN4O4S and its molecular weight is 430.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylsulfonamido)phenyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanism of action, and various biological effects.
- Molecular Formula: C20H18FN3O4
- Molecular Weight: 383.4 g/mol
- IUPAC Name: N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
- InChI Key: FTYOBDSZPVJVDM-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazinone Core: Cyclization of appropriate precursors under controlled conditions.
- Introduction of the Fluorophenyl Group: Achieved through a substitution reaction using a fluorinated aromatic compound.
- Attachment of the Sulfonamide Group: This involves an amidation reaction with a suitable amine and an acylating agent.
The mechanism by which this compound exerts its biological effects includes:
- Enzyme Interaction: It may inhibit or activate enzymes that are crucial for various biological processes.
- Receptor Modulation: The compound can modulate receptor activity on cell surfaces, influencing cellular signaling pathways.
- Gene Expression Influence: It has the potential to affect gene expression linked to disease progression or cellular function.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that:
- Compounds with similar structures have demonstrated potent inhibition of cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values ranging from 2.42 µg/mL to 30.81 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | HeLa | 30.81 |
| Compound 2 | CaCo-2 | 2.42 |
| Compound 3 | HeLa | 3.04 |
Antimicrobial Activity
In addition to anticancer effects, this compound may also exhibit antimicrobial properties. Studies suggest that compounds within this chemical class can interfere with bacterial growth and exhibit activity against various pathogens.
Case Studies
-
Study on Anticancer Activity:
- A recent study evaluated the cytotoxic effects of various synthesized derivatives against cancer cell lines, revealing that certain modifications in the structure significantly enhanced anticancer potency .
- The results indicated that specific substitutions on the phenyl ring were critical for enhancing antiproliferative effects.
- Mechanistic Insights:
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[3-(methanesulfonamido)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S/c1-13(20(27)22-16-4-3-5-17(12-16)24-30(2,28)29)25-19(26)11-10-18(23-25)14-6-8-15(21)9-7-14/h3-13,24H,1-2H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXITFHARMUTFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)NS(=O)(=O)C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













